molecular formula C7H4ClO2- B1228818 4-Chlorobenzoate

4-Chlorobenzoate

Cat. No.: B1228818
M. Wt: 155.56 g/mol
InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzoate is a chlorobenzoate that is the conjugate base of 4-chlorobenzoic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a benzoate. It is a conjugate base of a 4-chlorobenzoic acid.

Properties

Molecular Formula

C7H4ClO2-

Molecular Weight

155.56 g/mol

IUPAC Name

4-chlorobenzoate

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1

InChI Key

XRHGYUZYPHTUJZ-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Cl

Synonyms

4-chlorobenzoate
4-chlorobenzoic acid
4-chlorobenzoic acid, calcium(2:1) salt
4-chlorobenzoic acid, mercury(+1) salt
4-chlorobenzoic acid, mercury(+2)(2:1) salt
4-chlorobenzoic acid, sodium salt
4-chlorobenzoic acid, sodium salt, 11C-labeled
para-chlorobenzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzoate
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4-Chlorobenzoate
Reactant of Route 3
4-Chlorobenzoate
Reactant of Route 4
4-Chlorobenzoate
Reactant of Route 5
4-Chlorobenzoate
Reactant of Route 6
4-Chlorobenzoate

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